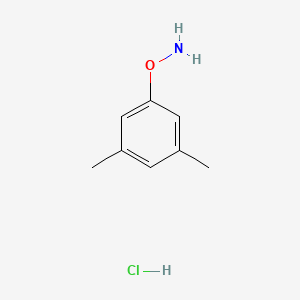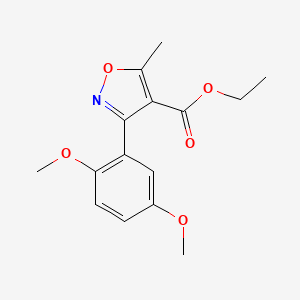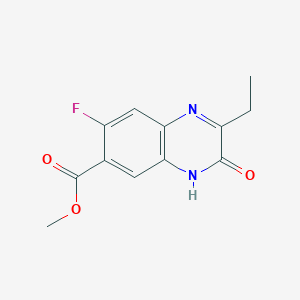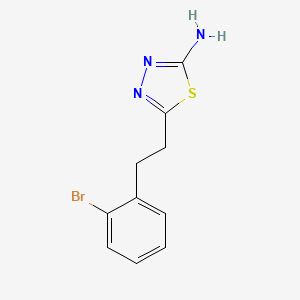
O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure, which includes a hydroxylamine group attached to a 3,5-dimethylphenyl ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide to facilitate the formation of the hydroxylamine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. Its molecular targets include electrophilic centers in organic molecules, where it can form stable adducts. The pathways involved in its reactions often include nucleophilic addition and substitution mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride include:
- O-(3,5-Dimethylphenyl)hydroxylamine
- N,O-Dimethylhydroxylamine Hydrochloride
- O-Isoamylhydroxylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the phenyl ring, which imparts unique reactivity and properties. This makes it particularly valuable in certain synthetic applications where other hydroxylamine derivatives may not be as effective .
Propriétés
Formule moléculaire |
C8H12ClNO |
|---|---|
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
O-(3,5-dimethylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5H,9H2,1-2H3;1H |
Clé InChI |
IPECWZMKWYSADW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)ON)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)






![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)






